[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13446906
InChI: InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-5-9-15(20)11-19-17(22)23-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1
SMILES: CC(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13446906

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-5-9-15(20)11-19-17(22)23-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1
Standard InChI Key GVYJKXAUPTUPLV-CFMCSPIPSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]carbamate, reflects its three key components:

  • Piperidine ring: A six-membered heterocycle with one nitrogen atom, contributing to conformational flexibility and potential receptor binding .

  • (S)-2-Aminopropanoyl group: A chiral amino acid derivative that may influence stereoselective interactions with biological targets .

  • Benzyl carbamate: A protective group that enhances lipophilicity and modulates solubility .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₇H₂₅N₃O₃
Molecular Weight319.4 g/mol
CAS Registry Number1354006-90-8
InChI KeyIZTFITTVLWSCSJ-ZDUSSCGKSA-N

The stereochemistry at the C2 position ((S)-configuration) is critical for its potential bioactivity, as enantiomers often differ in pharmacological profiles .

Spectroscopic Characterization

Characterization typically employs:

  • Nuclear Magnetic Resonance (NMR): To confirm the piperidine ring’s substitution pattern and the benzyl ester’s aromatic protons .

  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate the carbamate group .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 319.4 aligns with the molecular weight .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization: Introduction of the aminopropanoyl group via nucleophilic acyl substitution.

  • Carbamate Formation: Reaction of the secondary amine with benzyl chloroformate under basic conditions .

  • Chiral Resolution: Use of (S)-2-aminopropanoic acid to ensure enantiopurity .

Key Reaction:

Amine Intermediate+Benzyl ChloroformateBaseTarget Compound\text{Amine Intermediate} + \text{Benzyl Chloroformate} \xrightarrow{\text{Base}} \text{Target Compound}

Yields are optimized by controlling temperature (0–5°C) and using anhydrous solvents .

Purification Challenges

  • Byproduct Formation: Competing reactions may produce N-alkylated derivatives, necessitating chromatography .

  • Solubility Issues: The compound’s lipophilicity complicates aqueous workups, requiring tert-butyl methyl ether (TBME) for extraction .

ActivityProbability
Serine protease inhibition0.78
GPCR antagonism0.65
Antimicrobial action0.58

Therapeutic Applications

  • Antihypertensive Agents: Piperidine-carbamates show vasorelaxant effects in patent literature .

  • Anticancer Candidates: Carbamates induce apoptosis in vitro by disrupting microtubule assembly.

Research Findings and Challenges

Recent Studies

  • Molecular Docking: Simulations suggest strong binding to thrombin’s active site (ΔG = -9.2 kcal/mol) .

  • In Vitro Toxicity: IC₅₀ values exceed 50 μM in hepatocyte models, indicating moderate safety .

Limitations and Gaps

  • Pharmacokinetic Data: Absence of ADME (absorption, distribution, metabolism, excretion) profiles hinders preclinical development .

  • Stereochemical Sensitivity: Minor impurities in the (S)-enantiomer reduce bioactivity by >40% .

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